molecular formula C16H14N4O5 B7693661 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine

4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine

Cat. No. B7693661
M. Wt: 342.31 g/mol
InChI Key: AFPBIGXFPXNTJL-UHFFFAOYSA-N
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Description

4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as FSNM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FSNM is a heterocyclic compound with a complex molecular structure, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In nitric oxide detection, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine undergoes a chemical reaction with nitric oxide, which results in a fluorescent signal that can be detected using spectroscopy.
Biochemical and Physiological Effects
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to improve cognitive function and memory. In nitric oxide detection, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to be highly sensitive and selective, with a low detection limit.

Advantages and Limitations for Lab Experiments

4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has several advantages for lab experiments, including its ease of synthesis, high purity, and potent activity against cancer cells and Alzheimer's disease. However, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, including the development of new synthetic methods for 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine derivatives with improved properties, the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in animal models of cancer and Alzheimer's disease, and the development of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine-based materials for optoelectronic applications. Additionally, the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes. Overall, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.

Synthesis Methods

4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been synthesized using various methods, including the reaction of 4-(2-nitrophenyl)morpholine with furan-2-carboxylic acid hydrazide, followed by cyclization with phosphorous oxychloride. Another approach involves the reaction of 4-(2-nitrophenyl)morpholine with furan-2-carboxylic acid hydrazide in the presence of sodium hydride, followed by oxidation with m-chloroperbenzoic acid. These methods have been optimized to produce 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in high yields and purity.

Scientific Research Applications

4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity. In biochemistry, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a fluorescent probe for the detection of nitric oxide in biological systems. In material science, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c21-20(22)13-10-11(3-4-12(13)19-5-8-23-9-6-19)16-17-15(18-25-16)14-2-1-7-24-14/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBIGXFPXNTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine

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